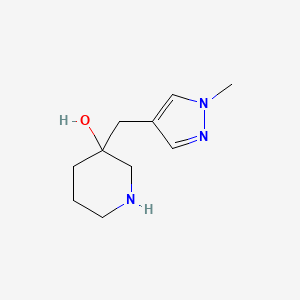
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method includes the alkylation of 1-methyl-1H-pyrazole-4-carboxaldehyde with piperidine-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-one.
Reduction: Formation of 3-((1-Methyl-1h-pyrazolin-4-yl)methyl)piperidin-3-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carboxaldehyde
- Piperidine-3-ol
- 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-one
Uniqueness
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperidine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)5-10(14)3-2-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |
Clave InChI |
KZEHQLFXGUFOMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CC2(CCCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


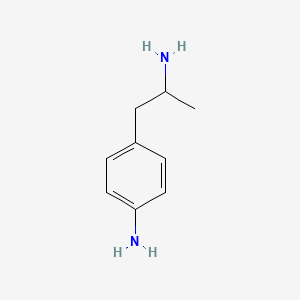

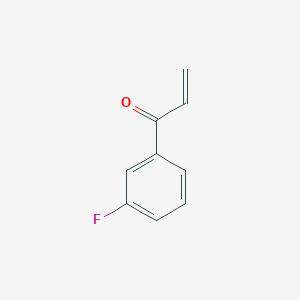
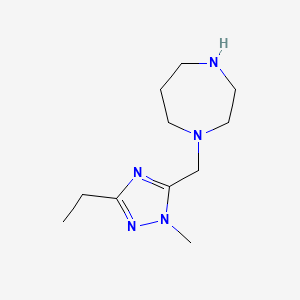

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
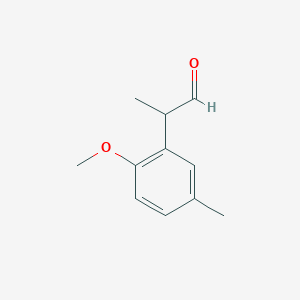
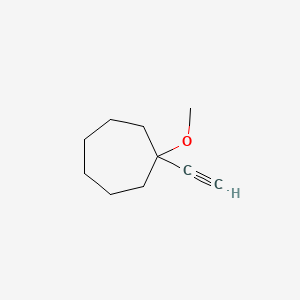

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

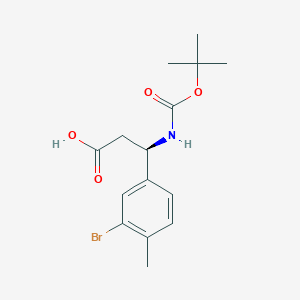
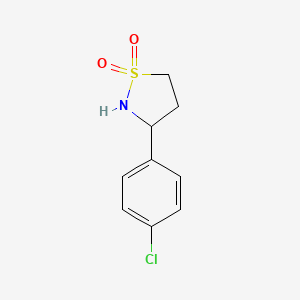
![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
